Cas no 1258639-31-4 (methyl 5-{(tert-butoxy)carbonylamino}-1,2,3,4-tetrahydroisoquinoline-1-carboxylate)

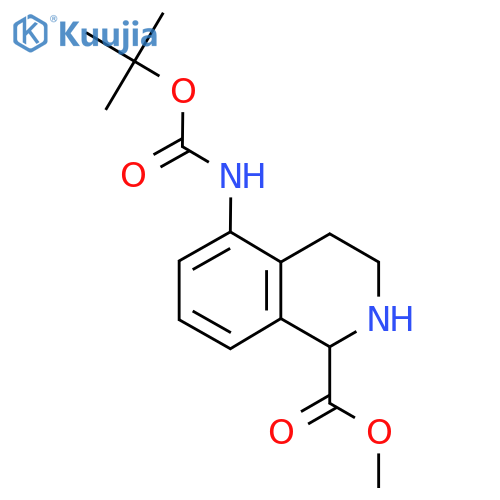

1258639-31-4 structure

商品名:methyl 5-{(tert-butoxy)carbonylamino}-1,2,3,4-tetrahydroisoquinoline-1-carboxylate

CAS番号:1258639-31-4

MF:C16H22N2O4

メガワット:306.356884479523

MDL:MFCD17977209

CID:5158253

methyl 5-{(tert-butoxy)carbonylamino}-1,2,3,4-tetrahydroisoquinoline-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- methyl 5-{[(tert-butoxy)carbonyl]amino}-1,2,3,4-tetrahydroisoquinoline-1-carboxylate

- Methyl 5-((tert-butoxycarbonyl)amino)-1,2,3,4-tetrahydroisoquinoline-1-carboxylate

- methyl5-{[(tert-butoxy)carbonyl]amino}-1,2,3,4-tetrahydroisoquinoline-1-carboxylate

- 1-Isoquinolinecarboxylic acid, 5-[[(1,1-dimethylethoxy)carbonyl]amino]-1,2,3,4-tetrahydro-, methyl ester

- methyl 5-{(tert-butoxy)carbonylamino}-1,2,3,4-tetrahydroisoquinoline-1-carboxylate

-

- MDL: MFCD17977209

- インチ: 1S/C16H22N2O4/c1-16(2,3)22-15(20)18-12-7-5-6-11-10(12)8-9-17-13(11)14(19)21-4/h5-7,13,17H,8-9H2,1-4H3,(H,18,20)

- InChIKey: NIKVNGDRISPHCC-UHFFFAOYSA-N

- ほほえんだ: O(C(NC1=CC=CC2=C1CCNC2C(=O)OC)=O)C(C)(C)C

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 22

- 回転可能化学結合数: 5

- 複雑さ: 419

- トポロジー分子極性表面積: 76.7

- 疎水性パラメータ計算基準値(XlogP): 2

methyl 5-{(tert-butoxy)carbonylamino}-1,2,3,4-tetrahydroisoquinoline-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-89850-1g |

methyl 5-{[(tert-butoxy)carbonyl]amino}-1,2,3,4-tetrahydroisoquinoline-1-carboxylate |

1258639-31-4 | 1g |

$1557.0 | 2023-09-01 | ||

| Enamine | EN300-89850-0.25g |

methyl 5-{[(tert-butoxy)carbonyl]amino}-1,2,3,4-tetrahydroisoquinoline-1-carboxylate |

1258639-31-4 | 0.25g |

$1432.0 | 2023-09-01 | ||

| Enamine | EN300-89850-10.0g |

methyl 5-{[(tert-butoxy)carbonyl]amino}-1,2,3,4-tetrahydroisoquinoline-1-carboxylate |

1258639-31-4 | 10.0g |

$6697.0 | 2023-02-11 | ||

| Enamine | EN300-89850-5.0g |

methyl 5-{[(tert-butoxy)carbonyl]amino}-1,2,3,4-tetrahydroisoquinoline-1-carboxylate |

1258639-31-4 | 5.0g |

$4516.0 | 2023-02-11 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01082858-1g |

Methyl 5-{[(tert-butoxy)carbonyl]amino}-1,2,3,4-tetrahydroisoquinoline-1-carboxylate |

1258639-31-4 | 95% | 1g |

¥7735.0 | 2024-04-18 | |

| Enamine | EN300-89850-0.05g |

methyl 5-{[(tert-butoxy)carbonyl]amino}-1,2,3,4-tetrahydroisoquinoline-1-carboxylate |

1258639-31-4 | 0.05g |

$1308.0 | 2023-09-01 | ||

| Enamine | EN300-89850-0.1g |

methyl 5-{[(tert-butoxy)carbonyl]amino}-1,2,3,4-tetrahydroisoquinoline-1-carboxylate |

1258639-31-4 | 0.1g |

$1371.0 | 2023-09-01 | ||

| Enamine | EN300-89850-2.5g |

methyl 5-{[(tert-butoxy)carbonyl]amino}-1,2,3,4-tetrahydroisoquinoline-1-carboxylate |

1258639-31-4 | 2.5g |

$3051.0 | 2023-09-01 | ||

| Enamine | EN300-89850-0.5g |

methyl 5-{[(tert-butoxy)carbonyl]amino}-1,2,3,4-tetrahydroisoquinoline-1-carboxylate |

1258639-31-4 | 0.5g |

$1495.0 | 2023-09-01 | ||

| Enamine | EN300-89850-1.0g |

methyl 5-{[(tert-butoxy)carbonyl]amino}-1,2,3,4-tetrahydroisoquinoline-1-carboxylate |

1258639-31-4 | 1.0g |

$1557.0 | 2023-02-11 |

methyl 5-{(tert-butoxy)carbonylamino}-1,2,3,4-tetrahydroisoquinoline-1-carboxylate 関連文献

-

Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564

-

Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521

-

Zheng Jian Chen,Tong Xue,Jong-Min Lee RSC Adv., 2012,2, 10564-10574

-

Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873

-

Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586

1258639-31-4 (methyl 5-{(tert-butoxy)carbonylamino}-1,2,3,4-tetrahydroisoquinoline-1-carboxylate) 関連製品

- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)

- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)

- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)

- 68551-17-7(Isoalkanes, C10-13)

- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)

- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)

- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)

- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)

- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)

- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)

推奨される供給者

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量